molecular formula C31H20ClN5O4 B11034249 11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2'-indene]-1',3',10-trione

11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2'-indene]-1',3',10-trione

Cat. No.: B11034249
M. Wt: 562.0 g/mol
InChI Key: OEGVVYYJFPDBND-UHFFFAOYSA-N
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Description

11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[77002,6012,16]hexadeca-1(9),3,5,7-tetraene-14,2’-indene]-1’,3’,10-trione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2’-indene]-1’,3’,10-trione typically involves a multi-step process. One common method includes the cycloaddition reaction of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes under the catalysis of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired spirocyclic compound with high chemoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2’-indene]-1’,3’,10-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2’-indene]-1’,3’,10-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2’-indene]-1’,3’,10-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spiro[benzofuran-2,2’-bicyclo[2.1.1]hexanes] and spiro[indole-2,2’-bicyclo[2.1.1]hexanes].

    Indole Derivatives: Compounds such as indole-3-acetic acid and other indole derivatives share some structural similarities.

Uniqueness

What sets 11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2’-indene]-1’,3’,10-trione apart is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H20ClN5O4

Molecular Weight

562.0 g/mol

IUPAC Name

11-benzyl-13-(3-chlorophenyl)spiro[15-oxa-2,3,5,7,11-pentazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),3,5,7-tetraene-14,2'-indene]-1',3',10-trione

InChI

InChI=1S/C31H20ClN5O4/c32-19-10-6-9-18(13-19)23-25-26(41-31(23)27(38)20-11-4-5-12-21(20)28(31)39)24-22(14-33-30-34-16-35-37(24)30)29(40)36(25)15-17-7-2-1-3-8-17/h1-14,16,23,25-26H,15H2

InChI Key

OEGVVYYJFPDBND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=C(C2=O)C=NC7=NC=NN67)C8=CC(=CC=C8)Cl

Origin of Product

United States

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